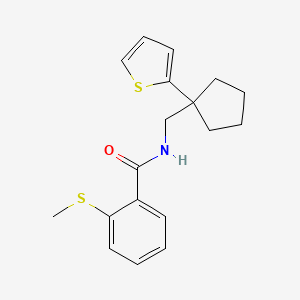

2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

CAS No.: 1211826-14-0

Cat. No.: VC4843500

Molecular Formula: C18H21NOS2

Molecular Weight: 331.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211826-14-0 |

|---|---|

| Molecular Formula | C18H21NOS2 |

| Molecular Weight | 331.49 |

| IUPAC Name | 2-methylsulfanyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |

| Standard InChI | InChI=1S/C18H21NOS2/c1-21-15-8-3-2-7-14(15)17(20)19-13-18(10-4-5-11-18)16-9-6-12-22-16/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,20) |

| Standard InChI Key | DVDHNKAXKOMNSF-UHFFFAOYSA-N |

| SMILES | CSC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CC=CS3 |

Introduction

2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound with a molecular weight of 331.5 g/mol and the CAS number 1211826-14-0 . This compound features a benzamide backbone with a methylthio group and a cyclopentylmethyl moiety linked to a thiophene ring. The structural complexity of this compound makes it a potential candidate for various applications in chemistry and biology.

Synthesis and Preparation

The synthesis of 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. A common approach might include:

-

Preparation of 1-(thiophen-2-yl)cyclopentanol: This intermediate can be synthesized through various methods, such as Friedel-Crafts alkylation.

-

Conversion to Cyclopentylmethyl Chloride: The alcohol can be converted into the corresponding chloride using a chlorinating agent.

-

Reaction with 2-Methylthiobenzoyl Chloride: The final step involves reacting the cyclopentylmethyl chloride with 2-methylthiobenzoyl chloride under basic conditions to form the desired benzamide derivative.

Biological and Chemical Applications

While specific biological data for 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is limited, compounds with similar structures have shown potential in various fields:

-

Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties, suggesting potential applications in this area .

-

Biological Probes: The structural complexity of this compound makes it suitable for use as a probe to investigate biological pathways.

-

Drug Development: The benzamide group is known for its presence in various pharmaceuticals, indicating potential for drug development.

Research Findings and Future Directions

Given the lack of specific research findings on 2-(methylthio)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide, future studies could focus on:

-

In Vitro Assays: Evaluating the compound's antimicrobial and anticancer activities using in vitro models.

-

Molecular Docking: Investigating the compound's interaction with biological targets through molecular docking studies.

-

Synthetic Optimization: Exploring more efficient synthetic routes to improve yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume